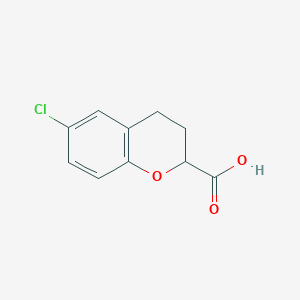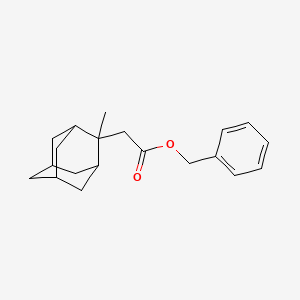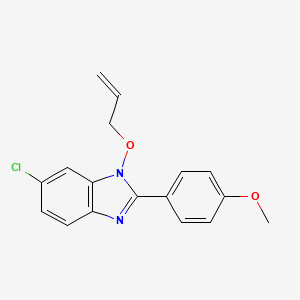
6-Chlorochroman-2-carboxylic acid
Übersicht
Beschreibung
6-Chlorochroman-2-carboxylic acid is an organic compound with the molecular formula C10H9ClO3. It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position of the chroman ring.
Wirkmechanismus
Target of Action
6-Chlorochroman-2-carboxylic acid is primarily known for its antagonistic effects on cholesterol biosynthesis and lipolysis
Mode of Action
Given its antagonistic effects on cholesterol biosynthesis and lipolysis, it likely inhibits key enzymes in these pathways, thereby reducing the production of cholesterol and the breakdown of fats .
Biochemical Pathways
The biochemical pathways affected by this compound include the cholesterol biosynthesis pathway and the lipolysis pathway . By inhibiting key enzymes in these pathways, the compound can reduce cholesterol levels and slow down the breakdown of fats.
Pharmacokinetics
The compound has a high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . It is also an inhibitor of CYP1A2, which could affect its metabolism and the metabolism of other drugs .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol biosynthesis and lipolysis . This could potentially lead to lower cholesterol levels and a slower rate of fat breakdown.
Biochemische Analyse
Biochemical Properties
6-Chlorochroman-2-carboxylic acid plays a role in various biochemical reactions. It has been found to interact with enzymes involved in cholesterol biosynthesis and lipolysis. Specifically, it acts as an antagonist for these enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . The compound interacts with proteins such as cholesterol ester hydrolase and hormone-sensitive lipase, which are crucial for lipid metabolism. These interactions result in the modulation of lipid levels within cells.
Cellular Effects
The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound affects the expression of genes involved in lipid metabolism, leading to changes in the levels of various lipids within cells . Additionally, it impacts cell signaling pathways related to lipid homeostasis, thereby influencing cellular functions such as lipid storage and mobilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes involved in cholesterol biosynthesis and lipolysis, inhibiting their activity . This inhibition leads to a decrease in the production of cholesterol and an increase in the breakdown of stored lipids. The compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of lipid metabolism. These effects are evident in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained changes in lipid levels within cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects on lipid metabolism, reducing cholesterol levels and promoting lipid breakdown . At high doses, it can have toxic effects, leading to adverse outcomes such as liver damage and metabolic disturbances. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as cholesterol ester hydrolase and hormone-sensitive lipase, which play key roles in the breakdown and synthesis of lipids . The compound affects metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of various metabolites involved in lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in lipid-rich areas of cells, such as lipid droplets and membranes. The compound’s distribution is influenced by its lipophilic nature, allowing it to readily associate with lipid-containing structures.
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments of cells . It is found in lipid droplets, where it exerts its effects on lipid metabolism. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in lipid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochroman-2-carboxylic acid typically involves the chlorination of chroman-2-carboxylic acid. One common method includes the use of triethylsilane in trifluoroacetic acid at temperatures ranging from 25°C to 55°C over a period of 72 hours . The reaction is followed by hydrolysis using hydrochloric acid and sodium hydroxide to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorochroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chroman-2-one derivatives, while reduction can produce chroman-2-ol derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chlorochroman-2-carboxylic acid has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 6-Fluorochroman-2-carboxylic acid
- 6-Bromochroman-2-carboxylic acid
- 6-Methoxychroman-2-carboxylic acid
- Chromane-2-carboxylic acid
Comparison: 6-Chlorochroman-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQVPBZOASIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874153 | |
| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40026-24-2 | |
| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3036923.png)

![1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3036925.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)
![1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3036927.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimorpholino-1,3-propanedione](/img/structure/B3036928.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B3036938.png)

![Allyl 6-[4-(2,5-dimethylphenyl)piperazino]nicotinate](/img/structure/B3036940.png)
![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)
